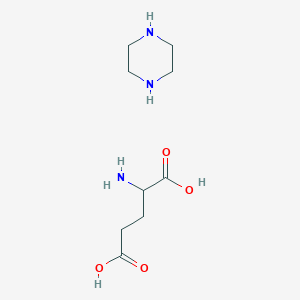
3,4-Bis(methylsulfanyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(methylsulfanyl)quinoline is a heterocyclic aromatic organic compound It is a derivative of quinoline, where two methylsulfanyl groups are attached to the 3rd and 4th positions of the quinoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(methylsulfanyl)quinoline typically involves the reaction of quinoline derivatives with methylsulfanyl reagents. One common method is the nucleophilic substitution reaction where quinoline is treated with methylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Bis(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 2nd and 8th positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives
Aplicaciones Científicas De Investigación
3,4-Bis(methylsulfanyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are being explored as potential therapeutic agents for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Bis(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for bacterial DNA replication. The compound’s anticancer properties could be linked to its ability to induce apoptosis in cancer cells by activating caspase pathways .
Comparación Con Compuestos Similares
Quinoline: The parent compound, known for its use in antimalarial drugs like quinine.
2-Methylquinoline: A derivative with a methyl group at the 2nd position, used in the synthesis of dyes and pharmaceuticals.
4-Hydroxyquinoline: Known for its biological activities and use in medicinal chemistry.
Uniqueness: 3,4-Bis(methylsulfanyl)quinoline is unique due to the presence of two methylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s lipophilicity and may improve its ability to penetrate biological membranes, making it a promising candidate for drug development .
Propiedades
Número CAS |
74579-34-3 |
|---|---|
Fórmula molecular |
C11H11NS2 |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
3,4-bis(methylsulfanyl)quinoline |
InChI |
InChI=1S/C11H11NS2/c1-13-10-7-12-9-6-4-3-5-8(9)11(10)14-2/h3-7H,1-2H3 |
Clave InChI |
JBKPABSMMKMFKQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C2=CC=CC=C2N=C1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


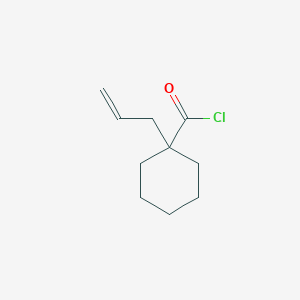
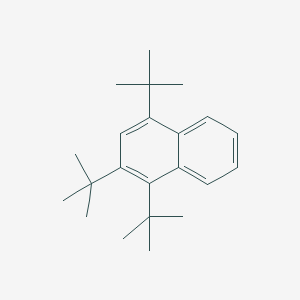
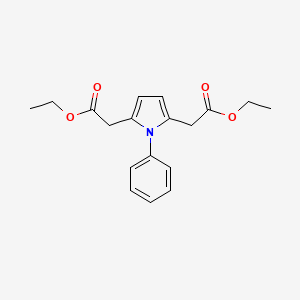
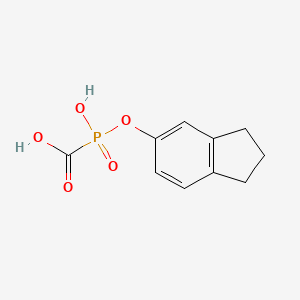
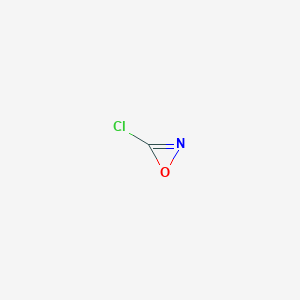

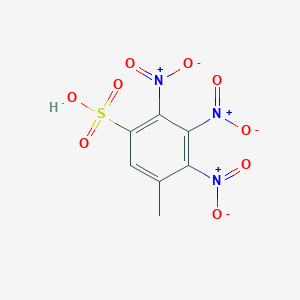
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
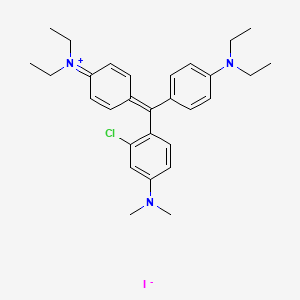
![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)

